molecular formula C10H8O4S B1217421 1-Naphthol-4-sulfonic acid CAS No. 84-87-7

1-Naphthol-4-sulfonic acid

Cat. No. B1217421
CAS RN: 84-87-7
M. Wt: 224.23 g/mol
InChI Key: HGWQOFDAUWCQDA-UHFFFAOYSA-N
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Description

1-Naphthol-4-sulfonic acid, also known as 4-Hydroxy-1-naphthalenesulfonic acid, is a compound with the molecular formula C10H8O4S . It has an average mass of 224.233 Da and a monoisotopic mass of 224.014328 Da . It is used as an intermediate of azo dyes to prepare dyes such as direct copper blue BR and 2R, direct violet RB, acid red B, and acid medium jujube red B .


Synthesis Analysis

The synthesis of 1-Naphthol-4-sulfonic acid involves heating 1-naphthol with concentrated sulfuric acid in the presence of a polymerization initiator . The reaction produces 1,4-dioxane, which is then converted to 1-naphthol-4-sulfonic acid by hydrolysis with deionized water and hydrochloric acid .


Molecular Structure Analysis

The molecular structure of 1-Naphthol-4-sulfonic acid consists of a naphthalene core, which is a polycyclic aromatic hydrocarbon composed of two fused benzene rings . The molecule is substituted at the 1-position with a hydroxyl group and at the 4-position with a sulfonic acid group .


Chemical Reactions Analysis

1-Naphthol-4-sulfonic acid is used as an analytical reagent . It can undergo various chemical reactions due to the presence of the hydroxyl and sulfonic acid groups. For instance, it can participate in Bucherer reactions . Upon heating with dilute aqueous acid, it reverts to naphthalene .


Physical And Chemical Properties Analysis

1-Naphthol-4-sulfonic acid is a white to yellow solid . It has a molecular weight of 224.24 . The storage temperature is between 2-8°C .

Scientific Research Applications

Use in Colorimetric Detection

1-Naphthol-4-sulfonic acid has been used in the development of a colorimetric assay for the rapid and sensitive detection of Cd2+. The presence of Cd2+ induces the aggregation of 1-amino-2-naphthol-4-sulfonic acid functionalized silver nanoparticles (ANS-AgNPs) through cooperative metal–ligand interaction .

Use in Separation Techniques

4-Amino-3-hydroxy-1-naphthalenesulfonic acid, a derivative of 1-Naphthol-4-sulfonic acid, has been used to study the separation of aromatic sulfonated compounds using Ion-interaction high-performance liquid chromatography and micellar electrokinetic capillary chromatography techniques .

Use in Organic Synthesis

1,2-Naphthoquinone-4-sulfonic acid, another derivative of 1-Naphthol-4-sulfonic acid, has been used in organic synthesis. In addition to the sulfonic acid substitution reaction of position C4 of β-NQS, quinone can be involved in a redox process and, therefore, can be used as an electrode in electrochemical processes .

Use in the Synthesis of Various Compounds

1-Naphthol-4-sulfonic acid is used in the synthesis of various compounds, including 1-Diazo-2-naphthol-4-sulfonic acid, 4-Aminonaphthalene-1-sulfonic acid, 7-ANILINO-1-NAPHTHOL-3-SULFONIC ACID, TOLUENE-4-SULFONIC ACID ADAMANTAN-1-YLMETHYL ESTER, and many others .

Use in Environmental Monitoring

The colorimetric detection method mentioned earlier can be used for environmental monitoring. The method has been applied for determining Cd2+ in milk powder, serum, and lake water with satisfactory results .

Use in Health and Safety Monitoring

The same colorimetric detection method can also be used in health and safety monitoring, as it allows for the detection of Cd2+ in biological samples such as serum .

Safety And Hazards

1-Naphthol-4-sulfonic acid can cause skin irritation and serious eye irritation . It is harmful if swallowed or in contact with skin . It is recommended to avoid dust formation, avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The global 1-Naphthol-4-Sulfonic Acid market is expected to reach a significant value by 2028, with a notable compound annual growth rate from 2023 to 2028 . This suggests that 1-Naphthol-4-sulfonic acid will continue to be an important compound in various industries, particularly in the production of dyes .

properties

IUPAC Name

4-hydroxynaphthalene-1-sulfonic acid
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InChI

InChI=1S/C10H8O4S/c11-9-5-6-10(15(12,13)14)8-4-2-1-3-7(8)9/h1-6,11H,(H,12,13,14)
Source PubChem
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InChI Key

HGWQOFDAUWCQDA-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)O
Source PubChem
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Molecular Formula

C10H8O4S
Source PubChem
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Related CAS

37860-62-1 (potassium salt), 6099-57-6 (hydrochloride salt)
Record name 1-Naphthol-4-sulfonic acid
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DSSTOX Substance ID

DTXSID2058910
Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Molecular Weight

224.23 g/mol
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Product Name

1-Naphthol-4-sulfonic acid

CAS RN

84-87-7
Record name 1-Naphthol-4-sulfonic acid
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Record name 1-Naphthol-4-sulfonic acid
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Record name 1-NAPHTHOL-4-SULFONIC ACID
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Record name 1-Naphthalenesulfonic acid, 4-hydroxy-
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Record name 4-hydroxynaphthalene-1-sulphonic acid
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Record name 4-HYDROXY-1-NAPHTHALENESULFONIC ACID
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Synthesis routes and methods

Procedure details

A solution of 21 parts of the sodium salt of 1,4-diaminobenzene-6-sulphonic acid in 100 parts of water is stirred with a neutral solution of 24.5 parts of (4,6-dichloro-s-triazin-2-yl)-phosphoramide-acid in 200 parts by volume of H2O at 20° to 40° C, whilst constantly neutralising the hydrochloric acid liberated to keep the pH at 6 to 7, until a sample, on diazotisation and coupling with 1-hydroxynaphthalene-4-sulphonic acid, gives a clear, yellowish-tinged red dyeing. After addition of ice, the resulting dyestuff intermediate product is directly diazotised with 7 parts of sodium nitrite and 28 parts of concentrated hydrochloric acid and subsequently combined with a previously prepared solution of 47 parts of the sodium salt of 1-benzoylamino-8-hydroxynaphthalene-3,6-disulphonic acid and 12 parts of sodium carbonate in 200 parts of water, whereupon coupling to give 4-chloro-6-(3'-sulpho-4'-[1"-benzoylamino-2"-hydroxy-3",6"-disulphonaphthyl-7"-azo]-phenylamino)-s-triazine-2-phosphoramide-acid takes place; the latter is salted-out, filtered off, washed and dried in vacuo at 40° to 50° C. The dyestuff readily dissolves in water to give a red colour and gives, by one of the processes described, clear bluish-tinged red dyeings and prints on cellulose materials.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 1-Naphthol-4-sulfonic acid acts as a chelating agent, forming stable complexes with various metal ions. This interaction primarily involves the hydroxyl and sulfonic acid groups, which act as electron donors to the metal center. [, , , , ]. The stability of these complexes varies depending on the metal ion and solution conditions [].

A: The formation of metal complexes with 1-Naphthol-4-sulfonic acid often leads to distinct spectral changes, enabling their use in analytical techniques like spectrophotometry for metal detection and quantification. [, , , , , , , , , ]. These complexes can also exhibit altered solubility, enabling preconcentration and separation of metals from complex matrices. [, , , , , , ].

ANone: The molecular formula of 1-Naphthol-4-sulfonic acid is C10H8O4S, and its molecular weight is 224.22 g/mol.

A: UV-visible spectroscopy is commonly used to characterize 1-Naphthol-4-sulfonic acid and its metal complexes. The absorption spectra often show characteristic peaks corresponding to specific electronic transitions within the molecule. Researchers have employed second-derivative spectrophotometry for enhanced sensitivity in detecting these complexes [, ]. Additionally, infrared spectroscopy has been utilized to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].

A: 1-Naphthol-4-sulfonic acid has demonstrated compatibility with various materials used in analytical chemistry. This includes silica gel for solid-phase extraction [, ], microcrystalline naphthalene for solid-liquid extraction [, , , , ], and benzophenone as a solid support for preconcentration [, ]. It's also used in conjunction with tetradecyldimethylbenzylammonium chloride (TDBA) to form ion pairs for improved extraction efficiency [, , , , , , , , ].

ANone: While specific stability data for 1-Naphthol-4-sulfonic acid under various conditions is limited in the provided abstracts, its use in diverse analytical methods suggests reasonable stability across a range of pH values and temperatures.

A: While not a primary focus of the provided research, one study highlighted the use of 1-Naphthol-4-sulfonic acid as a redox catalyst in the desulfurization of coal gas [].

A: Yes, the electronic spectra of substituted 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives have been studied using SCF-CI-MO calculations to understand the impact of substituents on absorption properties and tautomerism [].

A: Introducing electron-donating or electron-withdrawing substituents on the phenyl ring of 2-(phenylazo)-1-naphthol-4-sulfonic acid derivatives influences their electronic spectra. Electron-donating groups generally lead to bathochromic shifts (red-shifts), while electron-withdrawing groups cause hypsochromic shifts (blue-shifts) in the absorption bands []. These shifts are attributed to changes in electron density and the relative stability of azo and hydrazone tautomers.

ANone: The provided research primarily focuses on analytical and chemical properties. Information regarding SHE (Safety, Health, and Environment) regulations and compliance requires consultation with relevant safety data sheets and regulatory guidelines.

ANone: The provided research primarily focuses on the analytical applications of 1-Naphthol-4-sulfonic acid, particularly in metal determination. Therefore, information regarding pharmacological aspects like PK/PD, efficacy, resistance, toxicity, drug delivery, biomarkers, and related topics is outside the scope of this Q&A.

ANone: Several analytical techniques are used in conjunction with 1-Naphthol-4-sulfonic acid, including:

  • Spectrophotometry: This method utilizes the characteristic absorbance of metal-1-Naphthol-4-sulfonic acid complexes to quantify metal concentrations [, , , , , , , , , , ].
  • Atomic Absorption Spectrometry (AAS): This technique, often combined with preconcentration methods utilizing 1-Naphthol-4-sulfonic acid, provides sensitive and selective detection of metal ions in various matrices [, , ].
  • High-Performance Liquid Chromatography (HPLC): When coupled with UV detection, HPLC allows for the separation and quantification of 1-Naphthol-4-sulfonic acid complexes [].
  • Thin-Layer Chromatography (TLC): TLC has been used to analyze the reduction products of monoazo dyes derived from 1-Naphthol-4-sulfonic acid [].

ANone: The provided research focuses on analytical applications, offering limited information on the environmental impact and degradation pathways of 1-Naphthol-4-sulfonic acid. Further research is needed to assess its environmental fate and potential risks.

A: Researchers typically validate analytical methods involving 1-Naphthol-4-sulfonic acid by assessing parameters such as linearity, sensitivity, detection limit, precision (repeatability and reproducibility), accuracy (recovery studies), and selectivity (interference studies) [, , , , ].

ANone: While the provided research doesn't explicitly detail quality control and assurance measures, researchers typically follow established laboratory practices and guidelines for reagent handling, storage, and analytical procedures to ensure the reliability and reproducibility of their results.

A: Yes, other chelating agents like ammonium 1, 4-naphthoquinone-2-sulfonate [], 1-phenyl-3-methyl-4-benzoylpyrazol-5-one (PMBP) [], 8-hydroxyquinoline (HQ) [], and ammonium pyrrolidinedithiocarbamate (APDC) [] are sometimes used in similar applications, particularly in metal ion preconcentration and extraction. The choice of the most appropriate chelating agent depends on factors such as the target metal ion, sample matrix, and analytical technique.

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